2,4,6-Tricyanopyridine
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Overview
Description
2,4,6-Tricyanopyridine is a heterocyclic organic compound with the molecular formula C8H2N4. It is characterized by the presence of three cyano groups attached to the pyridine ring at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tricyanopyridine can be synthesized through various methods. One common approach involves the cyclocondensation of malononitrile with aldehydes in the presence of ammonium acetate. This reaction typically occurs under mild conditions and yields high purity products .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts such as aluminum phosphate or other bimetallic catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tricyanopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tricyanopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, including polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2,4,6-Tricyanopyridine involves its interaction with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2,4,6-Trichloropyridine: Similar in structure but with chlorine atoms instead of cyano groups.
2,4,6-Triarylpyridines: These compounds have aryl groups attached to the pyridine ring and are used in different applications.
Uniqueness: 2,4,6-Tricyanopyridine is unique due to its three cyano groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials that require specific electronic characteristics .
Properties
CAS No. |
25329-00-4 |
---|---|
Molecular Formula |
C8H2N4 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
pyridine-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C8H2N4/c9-3-6-1-7(4-10)12-8(2-6)5-11/h1-2H |
InChI Key |
XMJZMLIROOXNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)C#N)C#N |
Origin of Product |
United States |
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